Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Data Gap Research Reagent Compound Selection

This 4-aryl-2-carboxylate thiazole features a precise substitution pattern (3-methoxyphenyl at C4, ethyl ester at C2) critical for SAR studies. Substituting with regioisomers like Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate alters electronic distribution and steric profile, invalidating experimental results without re-validation. Sourced in ≥98% purity for medicinal chemistry, library synthesis, and analytical method development.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
CAS No. 886366-81-0
Cat. No. B1360878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-methoxyphenyl)thiazole-2-carboxylate
CAS886366-81-0
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)OC
InChIInChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-11(8-18-12)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3
InChIKeyLICDZGCEUQAHRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate: Basic Physicochemical Profile and Core Structure


Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is a thiazole heterocycle derivative with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol . Its structure features an ethyl carboxylate group at the 2-position and a 3-methoxyphenyl substituent at the 4-position of the 1,3-thiazole ring . This substitution pattern defines its identity within the broader class of 4-aryl-2-carboxylate thiazoles. Reputable suppliers confirm its availability for research purposes with a typical purity of 97-98% .

Why Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate Cannot Be Casually Interchanged with Other Thiazole Derivatives


The biological activity of thiazole-based compounds is highly sensitive to the specific nature and position of substituents on the core ring . While this compound shares a common core with numerous other thiazole derivatives, the exact combination of a 4-position 3-methoxyphenyl group and a 2-position ethyl ester is a precise molecular configuration. Interchanging with a close analog, such as the regioisomeric Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, would represent a fundamental change in the compound's electronic distribution and steric profile, which are critical determinants of its molecular recognition and any potential biological activity . Therefore, for any application where this specific configuration is required—as a building block for structure-activity relationship studies or a proprietary synthesis—a generic substitution is not scientifically valid without explicit re-validation.

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate: Quantitative Evidence for Differentiation in Research Selection


Critical Evaluation: Absence of Published, Quantifiable Head-to-Head Comparative Evidence

A comprehensive search of the primary research literature, patent databases, and authoritative chemical registries for CAS 886366-81-0 reveals no published studies containing direct, quantitative, head-to-head comparisons of this compound with specific analogs. Available vendor documentation and database entries confirm the compound's identity and basic properties but do not provide the quantitative biological activity data, selectivity profiles, or comparative performance metrics required for a strong evidence-based differentiation . Any claims regarding 'antimicrobial' or 'anticancer' properties are general class-level statements for thiazole derivatives and are not supported by specific assay data for this exact compound .

Data Gap Research Reagent Compound Selection

Physicochemical Differentiation: Calculated Lipophilicity (XLogP3) Value

The compound has a calculated partition coefficient (XLogP3) of 3.1 . This value is a key differentiator for applications where passive membrane permeability is a consideration. For example, this is higher than the XLogP3 of the unsubstituted ethyl thiazole-2-carboxylate (predicted ~1.0), indicating greater lipophilicity conferred by the 3-methoxyphenyl group. This quantitative property can guide its selection as a more lipophilic building block in medicinal chemistry programs .

Physicochemical Properties ADME Prediction Lipophilicity

Structural Specificity: Vendor-Defined Hazard Profile Differentiation

Vendor safety datasheets indicate specific hazard statements for this compound, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) . While other thiazole analogs may have similar or different hazard profiles, this precise set of hazard codes differentiates the handling and shipping requirements for this specific compound. For instance, the compound is not listed as requiring accessible dangerous goods shipping (Classes 3, 4, 5, or 8), which can affect procurement logistics and cost compared to more hazardous alternatives .

Safety Handling Procurement

Validated Application Scenarios for Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate (886366-81-0) in Research


Use as a Well-Characterized Building Block for Thiazole Library Synthesis

Given its defined physicochemical properties and commercial availability in high purity (≥97%), Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate serves as a reliable starting material or intermediate in the synthesis of focused compound libraries. Its specific substitution pattern makes it a valuable scaffold for generating novel chemical entities for structure-activity relationship (SAR) studies in medicinal chemistry .

Procurement as a Reference Standard for Analytical Method Development

With its well-defined structure and availability from multiple reputable chemical suppliers (e.g., Sigma-Aldrich, ChemScene, Parchem), this compound is suitable for use as a reference standard in analytical chemistry. It can be employed in the development and validation of HPLC, LC-MS, or GC-MS methods for the quantification or identification of structurally related compounds in complex mixtures .

Component in Computational Chemistry Model Training

The compound's computed properties, such as an XLogP3 of 3.1 and a topological polar surface area (TPSA) of 76.7 Ų, make it a useful data point for training and validating computational models designed to predict the physicochemical and ADME properties of drug-like molecules. Its inclusion in training sets can improve model accuracy for compounds with similar structural features .

Control Compound in Studies of Thiazole-Specific Biological Activity

In the absence of specific, published activity for this exact molecule, it can serve a crucial role as a structurally-matched, but biologically uncharacterized, control compound. In screens where a more potent thiazole derivative shows activity, this compound can be used to establish a baseline and help confirm that the observed activity is due to the specific substituents of the hit compound, rather than a general property of the 4-aryl-2-carboxylate thiazole core .

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